N-cyclooctyl-4-(hydroxymethyl)benzamide
Description
N-cyclooctyl-4-(hydroxymethyl)benzamide is a benzamide derivative featuring a cyclooctylamine substituent attached to the benzamide core and a hydroxymethyl (-CH$_2$OH) group at the para position of the aromatic ring. Benzamides are widely studied for their pharmacological activities, including neuroleptic, antioxidant, and enzyme inhibitory effects, depending on substituent variations .
Properties
IUPAC Name |
N-cyclooctyl-4-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-12-13-8-10-14(11-9-13)16(19)17-15-6-4-2-1-3-5-7-15/h8-11,15,18H,1-7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCKUAISAHRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-cyclooctyl-4-(hydroxymethyl)benzamide with structurally related benzamides based on substituents and key properties:
Key Observations:
- Cycloalkyl Group Influence: Cyclohexyl-substituted benzamides (e.g., ) are more commonly reported than cyclooctyl analogs.
- Hydroxymethyl vs. Methoxy/Methyl : The 4-hydroxymethyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methoxy or methyl groups. This could influence solubility and interaction with biological targets (e.g., enzymes or receptors) .
Antioxidant Activity:
- Benzamides with polar substituents (e.g., hydroxyl, hydroxymethyl) exhibit enhanced antioxidant properties. For example, N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6% inhibition in carbon tetrachloride-challenged rats . The hydroxymethyl group in the target compound may similarly scavenge free radicals.
Neuroleptic Potential:
- Benzamide derivatives like amisulpride and sulpiride () are neuroleptics. The cyclooctyl group in the target compound may modulate dopamine receptor affinity, though this requires experimental validation .
Enzyme Interactions:
- Diazirine-containing benzamides () and glyoxalase-targeting derivatives () highlight the role of substituents in enzyme inhibition. The hydroxymethyl group could participate in hydrogen bonding with catalytic residues .
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